molecular formula C8H5F5 B6322101 3,5-Difluoro-4-(trifluoromethyl)toluene CAS No. 132992-35-9

3,5-Difluoro-4-(trifluoromethyl)toluene

Cat. No.: B6322101
CAS No.: 132992-35-9
M. Wt: 196.12 g/mol
InChI Key: YFSIOIORHUNYLD-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)toluene is a versatile aromatic building block designed for advanced medicinal chemistry and drug discovery programs. Its structure incorporates two strategic elements: fluorine atoms and a trifluoromethyl group, which are well known in the field for their ability to fine-tune the physicochemical properties of drug candidates. The presence of the trifluoromethyl group is a prominent feature in many modern pharmaceuticals, as it can enhance metabolic stability, increase membrane permeability, and improve binding affinity through its strong electron-withdrawing nature and contribution to lipophilicity . Researchers can leverage this compound as a critical synthon for constructing complex molecules, particularly in the synthesis of fluorinated heterocycles, which are a dominant framework in FDA-approved drugs and agrochemicals . The specific substitution pattern on the toluene scaffold makes it a valuable intermediate for exploring structure-activity relationships (SAR), enabling the development of new therapeutically effective compounds with optimized pharmacokinetic profiles . This reagent is intended for use in specialized organic syntheses, including cross-coupling reactions and the development of novel fluorinated active pharmaceutical ingredients (APIs).

Properties

IUPAC Name

1,3-difluoro-5-methyl-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSIOIORHUNYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)toluene can be achieved through several methods. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a toluene derivative. This process often employs metal-based catalysts to facilitate the reaction . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a difluorotoluene derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that utilize efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethyl)toluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

3,5-Difluoro-4-(trifluoromethyl)toluene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced activity and stability.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(trifluoromethyl)toluene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares 3,5-Difluoro-4-(trifluoromethyl)toluene with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Applications/Reactivity Reference
This compound C₈H₅F₅ 214.12* Not reported Synthesis of carbazoles/dibenzofurans
3,5-Difluoro-4-(trifluoromethyl)bromobenzene C₇H₃F₅Br 272.99 Not reported Intermediate in cross-coupling reactions
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 65 Halogenation precursor
2,6-Difluoro-4-iodoanisole C₇H₅F₂IO 270.02 Not reported Suzuki-Miyaura coupling substrate
3,5-Dichloro-4-aminotrifluoroacetophenone C₉H₅Cl₂F₃NO 292.05 Not reported Pharmaceutical intermediate

*Molecular weight calculated based on formula.

Detailed Analysis of Key Differences

Reactivity and Electronic Effects
  • This compound: The trifluoromethyl group strongly withdraws electrons, directing electrophilic substitutions to meta positions. Fluorine atoms further enhance this effect, making the compound less reactive toward nucleophilic attacks compared to non-fluorinated analogs .
  • 3,5-Difluoro-4-(trifluoromethyl)bromobenzene : Bromine serves as a leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki). Its reactivity differs due to the larger atomic radius and polarizability of Br compared to CH₃ in the toluene derivative .
  • α-Bromo-3,5-difluorotoluene : The bromine atom at the benzylic position increases susceptibility to radical or nucleophilic substitution, a contrast to the aromatic bromine in the bromobenzene analog .
Thermal and Physical Properties
  • The boiling point of α-Bromo-3,5-difluorotoluene (65°C) is significantly lower than typical fluorinated aromatics due to reduced molecular symmetry and weaker intermolecular forces .
  • Fluorinated compounds generally exhibit higher thermal stability. For example, this compound is stable under reflux conditions in ethanol or toluene, as seen in analogous syntheses .

Q & A

Q. What are the optimal synthetic routes for 3,5-difluoro-4-(trifluoromethyl)toluene, and how do reaction conditions influence yield?

Answer: The Suzuki–Miyaura coupling reaction is a preferred method for synthesizing this compound due to its high functional group tolerance and mild conditions . Key steps include:

Substrate preparation : Use aryl halides (e.g., bromobenzene derivatives) and trifluoromethyl boronic acids.

Catalytic system : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like triphenylphosphine.

Solvent and temperature : THF or toluene at 50–80°C under inert atmosphere.

Yield optimization : Adjust molar ratios (1:1.2 aryl halide:boronic acid) and reaction time (24–72 hours).

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming fluorine substituents (δ -60 to -70 ppm for CF₃ groups) .
  • X-ray Crystallography : Resolves spatial arrangement of fluorine and trifluoromethyl groups (e.g., bond angles and distances) .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>98%) .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (irritant properties noted in MSDS) .
  • Protective Equipment : Nitrile gloves and goggles; avoid skin/eye contact.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?

Answer: The electron-withdrawing nature of fluorine (-I effect) and trifluoromethyl (-CF₃) groups deactivates the benzene ring, directing electrophilic substitution to the para position. Computational studies (DFT) show reduced electron density at positions 3 and 5, favoring coupling at position 4 .

Q. How can reaction conditions be tuned to resolve contradictions in reported yields for derivatives of this compound?

Answer: Discrepancies in yields often arise from:

  • Catalyst loading : Higher Pd concentrations (5 mol%) improve yields in sterically hindered systems .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
  • Additives : K₂CO₃ or CsF accelerates transmetallation in Suzuki reactions .

Q. Case Study :

  • Reported Yield : 60% (DMF, 5 mol% Pd) vs. 45% (THF, 2 mol% Pd) .

Q. What mechanistic insights explain the compound’s reactivity in acid-catalyzed transformations?

Answer: The trifluoromethyl group stabilizes carbocation intermediates via hyperconjugation, facilitating Friedel-Crafts alkylation. Fluorine’s inductive effect enhances electrophilicity at the toluene ring’s para position. DFT calculations confirm a lower activation energy (ΔG‡ = 25 kcal/mol) for protonation at the CF₃-adjacent carbon .

Q. How can structural modifications enhance bioactivity in derivatives of this compound?

Answer:

  • Lipophilicity : Fluorine atoms increase logP values (experimental logP = 2.8), improving membrane permeability .
  • Targeted substitutions : Introducing pyrazole or triazole groups at the para position enhances binding to kinase enzymes (IC₅₀ reduced from 1.2 μM to 0.3 μM) .

Q. Example :

  • Derivative : 3,5-Difluoro-4-(1H-pyrazol-1-yl)toluene showed 4× higher inhibition of EGFR kinase .

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